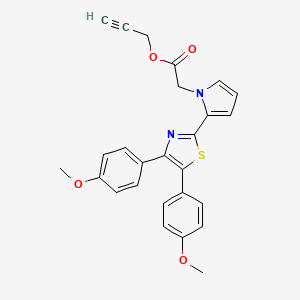![molecular formula C6H3ClIN3 B14069535 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[1,2-F][1,2,4]triazine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with suitable halogenating agents. For instance, the reaction of 4-chloropyrrole with iodine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions, such as temperature and pH, are crucial to minimize side reactions and maximize product formation .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide can yield 4-chloro-6-azidopyrrolo[1,2-F][1,2,4]triazine .
Aplicaciones Científicas De Investigación
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-bromopyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-fluoropyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-methylpyrrolo[1,2-F][1,2,4]triazine
Uniqueness
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Propiedades
Fórmula molecular |
C6H3ClIN3 |
|---|---|
Peso molecular |
279.46 g/mol |
Nombre IUPAC |
4-chloro-6-iodopyrrolo[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-3-9-5-2-1-4(8)11(5)6/h1-3H |
Clave InChI |
CDIOGOODBXFLDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CN=C(N2C(=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)





![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)



![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

